molecular formula C13H12N2O B8599632 4-Ethynyl-1-(4-methoxybenzyl)-1H-pyrazole

4-Ethynyl-1-(4-methoxybenzyl)-1H-pyrazole

Cat. No. B8599632
M. Wt: 212.25 g/mol
InChI Key: SNYOQBLHBUPKGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Ethynyl-1-(4-methoxybenzyl)-1H-pyrazole is a useful research compound. Its molecular formula is C13H12N2O and its molecular weight is 212.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Ethynyl-1-(4-methoxybenzyl)-1H-pyrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Ethynyl-1-(4-methoxybenzyl)-1H-pyrazole including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

4-Ethynyl-1-(4-methoxybenzyl)-1H-pyrazole

Molecular Formula

C13H12N2O

Molecular Weight

212.25 g/mol

IUPAC Name

4-ethynyl-1-[(4-methoxyphenyl)methyl]pyrazole

InChI

InChI=1S/C13H12N2O/c1-3-11-8-14-15(9-11)10-12-4-6-13(16-2)7-5-12/h1,4-9H,10H2,2H3

InChI Key

SNYOQBLHBUPKGM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CN2C=C(C=N2)C#C

Origin of Product

United States

Synthesis routes and methods

Procedure details

A vigorously stirred solution of 4-iodo-1-(4-methoxy-benzyl)-1H-pyrazole (1.0 g, 3.18 mmol) and Pd(Ph3P)2Cl2 (60 mg, 3 mol %) in a mixture of DCM (10 mL) and triethylamine (3 mL) was evacuated and backfilled with nitrogen three times and then treated sequentially with trimethylsilylacetylene (0.53 mL, 3.83 mmol) and copper (I) iodide (70 mg, 12 mol %). The reaction rapidly became dark and after stirring for 3 h the solvents were removed in vacuo and the residue treated with methanol (10 mL) and potassium hydroxide (300 mg, 5.35 mmol). After stirring for 30 minutes the mixture was concentrated onto silica gel and purified by flash column chromatography (eluent-hexane:diethyl ether 2:1) to afford the title compound as a white solid (550 mg, 81% yield over two steps). 1H-NMR (CDCl3) δ 7.61 (s, 1H), 7.46 (s, 1H), 7.17 (d, J=8.6 Hz, 2H), 6.86 (d, J=8.6 Hz, 2H), 5.18 (s, 2H), 3.78 (s, 3H), 2.96 (s, 1H).
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
60 mg
Type
catalyst
Reaction Step One
Quantity
0.53 mL
Type
reactant
Reaction Step Two
Quantity
70 mg
Type
catalyst
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Three
Quantity
300 mg
Type
reactant
Reaction Step Three
Yield
81%

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